Home > Products > Screening Compounds P44353 > 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile
3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile -

3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile

Catalog Number: EVT-4365630
CAS Number:
Molecular Formula: C16H13FINO2
Molecular Weight: 397.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki-Miyaura Coupling: [, ] The iodine atom makes it a suitable substrate for this palladium-catalyzed cross-coupling reaction, allowing the introduction of various aryl and alkenyl groups at the 5-position of the benzonitrile ring. This reaction could be used to generate diverse libraries of compounds for structure-activity relationship studies.
  • Buchwald-Hartwig Amination: [] This palladium-catalyzed reaction could be utilized to replace the iodine atom with various amine groups, further expanding the chemical diversity accessible from the target compound.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

  • Compound Description: This compound serves as a key intermediate in synthesizing various quinazoline derivatives, notably some with anticancer properties. []

Lapatinib (N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor, clinically used in combination with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, ] It acts by inhibiting the tyrosine kinase activity of both EGFR (ErbB1) and HER2 (ErbB2). [, ] Lapatinib exhibits poor blood-brain barrier penetration, a characteristic influenced by efflux transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). [, ] Studies indicate lapatinib's potential to induce estrogen receptor (ER) signaling, suggesting a strategy for preventing acquired resistance by co-targeting both ER and ErbB2 pathways. []

4-{4-[(3-Fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: This compound shows promising anticonvulsant activity, exceeding the efficacy and safety profile of the marketed drug carbamazepine in the maximal electroshock seizure test (MES). [] It exhibits a broad spectrum of activity against seizures induced by various agents, suggesting potential involvement of mechanisms like voltage-gated ion channel inhibition and GABAergic activity modulation. []

(S)-2-[3-(3-Fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide

    2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l)

    • Compound Description: This compound exhibits strong butyrylcholinesterase (BChE) inhibitory activity, with an IC50 value of 1.00±0.07. [] This activity suggests potential therapeutic value for Alzheimer's disease, particularly in later stages where BChE activity is elevated. [] Kinetic and molecular docking studies indicate that it acts as a mixed inhibitor by binding to both the anionic catalytic site and the peripheral anionic site (PAS) of BChE. [] The methoxy group on the middle phenyl ring plays a significant role in interacting with the enzyme's PAS. []

    3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408, 16a)

    • Compound Description: This compound emerged as a promising lead compound for further development as a free fatty acid receptor 1 (FFA1) agonist. [] FFA1 represents a potential therapeutic target for type 2 diabetes. [] LK1408 exhibited favorable potency and Caco-2 permeability, leading to its selection for cellular efficacy tests in rat insulinoma INS1E cells. [] These tests assess its ability to stimulate glucose-stimulated insulin secretion. []

    (E)-5-[(4-Fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h)

    • Compound Description: This compound demonstrates potential as a multifunctional agent for treating Parkinson’s disease. [] It exhibits potent monoamine oxidase B (MAO-B) inhibition (IC50=8.43×10−3 μM), high antioxidant activity, good metal-chelating ability, appropriate blood–brain barrier permeability, neuroprotective effects, and anti-neuroinflammatory activity. [] Animal studies show that 7h can improve motor symptoms in a mouse model of Parkinson’s disease. []

    4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)

    • Compound Description: AS-4370 is a potent gastrokinetic agent that acts as a serotonin 5-HT4 receptor agonist. [, , ] It effectively enhances gastric emptying in various animal models, showing greater potency than metoclopramide. [, ] Unlike metoclopramide, AS-4370 lacks dopamine D2 receptor antagonist properties and doesn't exhibit affinity for D2, alpha 1, alpha 2, 5-HT1, and 5-HT2 binding sites in rat brain synaptic membranes, suggesting a favorable safety profile. []

    4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

    • Compound Description: 57b is a potent gastrokinetic agent that demonstrates comparable efficacy to AS-4370 (1b) in enhancing gastric emptying across different animal models and meal types. [] A key advantage of 57b is its lack of dopamine D2 receptor antagonistic activity, as demonstrated in both in vitro and in vivo tests, making it a promising candidate for further development. []

    Properties

    Product Name

    3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile

    IUPAC Name

    3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzonitrile

    Molecular Formula

    C16H13FINO2

    Molecular Weight

    397.18 g/mol

    InChI

    InChI=1S/C16H13FINO2/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-8H,2,10H2,1H3

    InChI Key

    JYHIWNIDBLDOBB-UHFFFAOYSA-N

    SMILES

    CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=C(C=C2)F

    Canonical SMILES

    CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=C(C=C2)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.